molecular formula C9H11N3O2S2 B2830079 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide CAS No. 1052100-33-0

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2830079
CAS No.: 1052100-33-0
M. Wt: 257.33
InChI Key: QHGBKEPEEVYZSM-UHFFFAOYSA-N
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Description

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a thiophene ring attached to the imidazole core, along with a sulfonamide group

Preparation Methods

The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Sulfonamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Medicine: Research has investigated its potential as a pharmaceutical agent, exploring its activity against various biological targets and its potential therapeutic effects.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole and thiophene moieties can engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the observed effects.

Comparison with Similar Compounds

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide: This compound has a pyrazole ring instead of an imidazole ring, which can result in different chemical and biological properties.

    1-methyl-N-(thiophen-3-ylmethyl)-1H-triazole-4-sulfonamide: The presence of a triazole ring can impart unique reactivity and interactions compared to the imidazole derivative.

    1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrrole-4-sulfonamide: The pyrrole ring can influence the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12-5-9(10-7-12)16(13,14)11-4-8-2-3-15-6-8/h2-3,5-7,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGBKEPEEVYZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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